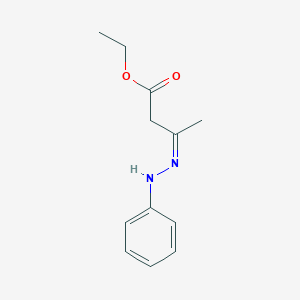
N-(1,3-dihydroxytetradec-4-en-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL is a complex organic compound that belongs to the class of sphingolipids. Sphingolipids are a type of lipid that play a crucial role in cell membrane structure and function. This compound is characterized by its unique stereochemistry and the presence of a butyrylamino group, which contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of sphingosine as a starting material. The synthesis process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on sphingosine are protected using tert-butyloxycarbonyl (Boc) groups.
Introduction of the Butyrylamino Group: The protected sphingosine is then reacted with butyryl chloride in the presence of a base to introduce the butyrylamino group.
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of (2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated derivatives of the original compound.
Scientific Research Applications
(2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of sphingolipids and their interactions with other molecules.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL involves its interaction with cell membranes and specific molecular targets. The compound integrates into the lipid bilayer of cell membranes, affecting their fluidity and stability. It also interacts with membrane proteins and receptors, modulating signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sphingosine: A simpler sphingolipid that serves as a precursor to more complex sphingolipids.
Ceramide: Another sphingolipid that plays a key role in cell signaling and apoptosis.
Glucosylsphingosine: A glycosphingolipid involved in cellular recognition and signaling.
Uniqueness
(2S,3R,4E)-2-BUTYRYLAMINO-4-TETRADECENE-1,3-DIOL is unique due to its specific stereochemistry and the presence of the butyrylamino group. These features contribute to its distinct biological activity and make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H35NO3 |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-(1,3-dihydroxytetradec-4-en-2-yl)butanamide |
InChI |
InChI=1S/C18H35NO3/c1-3-5-6-7-8-9-10-11-12-14-17(21)16(15-20)19-18(22)13-4-2/h12,14,16-17,20-21H,3-11,13,15H2,1-2H3,(H,19,22) |
InChI Key |
NLVYBXHFUWRFLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC(C(CO)NC(=O)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097208.png)
![3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14097215.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097232.png)




![6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14097261.png)
![2-Ethyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097262.png)
![7-Chloro-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097265.png)



![1-(2-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097278.png)
